
8-Chloroquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloroquinoline 1-oxide is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoline 1-oxide typically involves the chlorination of quinoline followed by oxidation. One common method is the reaction of quinoline with chlorine gas in the presence of a catalyst such as ferric chloride to produce 8-chloroquinoline. This intermediate is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Catalysts and oxidizing agents are carefully selected to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Chloroquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Higher oxidized quinoline derivatives.
Reduction: 8-Hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Scientific Research Applications
8-Chloroquinoline 1-oxide has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloroquinoline 1-oxide involves its interaction with various molecular targets. It can inhibit enzymes and disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific application and target organism. For example, its antimicrobial activity may involve the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
8-Chloroquinoline: Lacks the oxide group, making it less reactive in certain chemical reactions.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and applications.
Quinoline N-oxide:
Uniqueness: 8-Chloroquinoline 1-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
8-chloro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-1-3-7-4-2-6-11(12)9(7)8/h1-6H |
InChI Key |
XDEHTDWBIXZJGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206031.png)
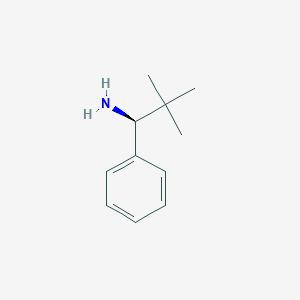
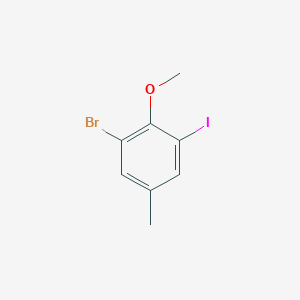
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B15206046.png)
![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)
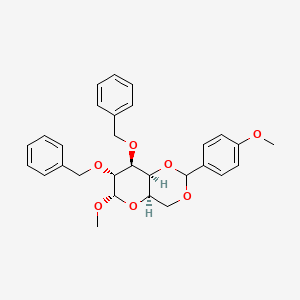
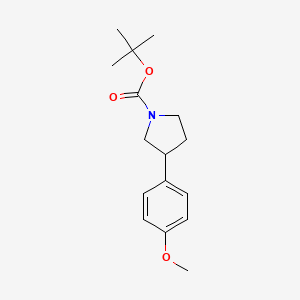
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium](/img/structure/B15206070.png)
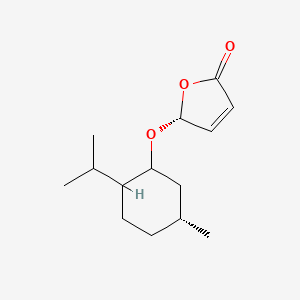

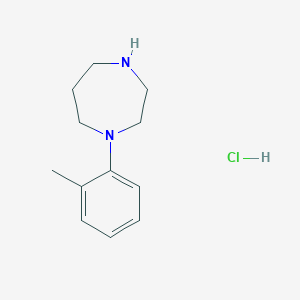
![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)
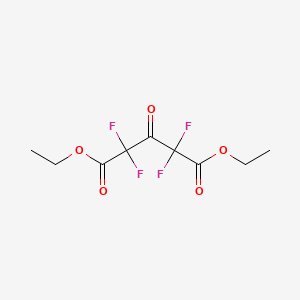
![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)
